The Discovery and Isolation of 2-Deacetoxytaxinine B from Taxus wallichiana: A Technical Guide
The Discovery and Isolation of 2-Deacetoxytaxinine B from Taxus wallichiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 2-Deacetoxytaxinine B, a taxoid compound found in the Himalayan yew, Taxus wallichiana. This document details the experimental protocols for extraction and purification, presents spectroscopic and spectrometric data, and explores potential biological activities, offering a valuable resource for natural product researchers and drug development professionals.
Introduction
Taxus wallichiana, commonly known as the Himalayan yew, is a well-documented source of a diverse array of taxane (B156437) diterpenoids. While Paclitaxel (Taxol®) remains the most prominent compound from this genus due to its potent anticancer properties, numerous other taxoids, including 2-Deacetoxytaxinine B, are also present. These related compounds are of significant interest for their potential biological activities and as precursors for the semi-synthesis of novel therapeutic agents. 2-Deacetoxytaxinine B has been identified in various parts of the plant, including the bark and needles, as well as in cell and callus cultures.[1][2]
Physicochemical and Spectrometric Data
A summary of the key physicochemical and mass spectrometry data for 2-Deacetoxytaxinine B is presented in Table 1. This information is crucial for the identification and characterization of the compound.
Table 1: Physicochemical and Mass Spectrometry Data for 2-Deacetoxytaxinine B [3]
| Property | Value |
| Molecular Formula | C₃₅H₄₂O₉ |
| Molecular Weight | 606.7 g/mol |
| Exact Mass | 606.28288291 Da |
| IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
| Mass Spectrometry (LC-ESI-QQ) | Precursor ([M+H]⁺): m/z 607 Major Fragment Ions (m/z): 297, 459, 357, 399, 417 |
Experimental Protocols: Isolation and Purification
The isolation of 2-Deacetoxytaxinine B from Taxus wallichiana involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally established, the following methodology is a composite of commonly employed techniques for the isolation of taxoids from Taxus species.
Extraction
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Plant Material Preparation: Dried and pulverized needles or bark of Taxus wallichiana are used as the starting material.
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This process is typically repeated several times to ensure maximum recovery of the taxoids.
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Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is then suspended in water and partitioned with a non-polar solvent like n-hexane to remove fats and waxes. Subsequently, the aqueous layer is partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the taxoid-rich fraction.
Chromatographic Purification
The taxoid-rich fraction obtained from solvent partitioning is a complex mixture that requires further separation and purification using various chromatographic techniques.
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Macroporous Resin Column Chromatography: The extract can be initially fractionated using a macroporous resin column to separate compounds based on their polarity. An elution gradient of methanol in water is commonly used.[4]
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Silica (B1680970) Gel Column Chromatography: The fractions enriched with 2-Deacetoxytaxinine B are then subjected to silica gel column chromatography. A gradient elution system, often a mixture of n-hexane and ethyl acetate or chloroform and methanol, is employed to separate the different taxoids.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is typically used.[5] The fractions are monitored by UV detection, and those corresponding to 2-Deacetoxytaxinine B are collected.
The overall workflow for the isolation and purification of 2-Deacetoxytaxinine B is depicted in the following diagram:
Spectroscopic Data for Structural Elucidation
Table 2: Predicted ¹H and ¹³C NMR Spectral Data of 2-Deacetoxytaxinine B (Note: This is a representative table based on general taxoid structures and requires experimental verification).
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | 75-85 | 4.5-5.5 (d) |
| 2 | 70-80 | 5.0-6.0 (d) |
| 3 | 40-50 | 2.0-3.0 (m) |
| 4 | 140-150 | - |
| 5 | 70-80 | 5.5-6.5 (dd) |
| ... | ... | ... |
| C=O | 165-175 | - |
| Cinnamoyl | 125-145 (aromatic), 115-125 (vinylic) | 6.5-8.0 (m) |
| Acetyl | 20-25 (CH₃), 168-172 (C=O) | 1.9-2.2 (s) |
Potential Biological Activity and Signaling Pathways
While extensive research on the specific biological activities and mechanisms of action of 2-Deacetoxytaxinine B is limited, other related taxoids from Taxus wallichiana have demonstrated a range of biological effects, including anticancer and anti-inflammatory properties. For instance, a closely related compound, 2-deacetoxytaxinine J, has shown significant in vitro activity against breast cancer cell lines.
The cytotoxic effects of many taxanes are attributed to their interaction with microtubules. However, non-taxol-like taxoids may exert their effects through other mechanisms. Potential signaling pathways that could be modulated by compounds like 2-Deacetoxytaxinine B in cancer cells include the NF-κB and MAPK pathways, which are critical regulators of cell proliferation, survival, and inflammation.
A hypothetical model of how a taxoid compound might interfere with these signaling pathways is presented below.
Further investigation is required to elucidate the precise molecular targets and mechanisms of action of 2-Deacetoxytaxinine B.
Conclusion and Future Directions
2-Deacetoxytaxinine B represents one of the many taxoids from Taxus wallichiana with potential for further scientific investigation. The protocols and data presented in this guide provide a foundation for researchers to isolate and identify this compound. Future research should focus on:
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Optimization of Isolation Protocols: Developing more efficient and scalable methods for the purification of 2-Deacetoxytaxinine B.
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Complete Structural Elucidation: Obtaining and publishing a complete and assigned ¹H and ¹³C NMR dataset.
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Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the full spectrum of its biological activities.
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Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by 2-Deacetoxytaxinine B to understand its mode of action.
Such studies will be instrumental in unlocking the full therapeutic potential of this and other related taxoids from the rich biodiversity of the Himalayan yew.
References
- 1. researchgate.net [researchgate.net]
- 2. Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
